N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide
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Description
“N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide” is a chemical compound with the molecular formula C9H13NO2S . It is also known by other names such as p-Toluenesulfonamide, N-ethyl-; p-Tolueneethylsulfonamide; p-Toluenesulfonyl-N-ethylamide; N-Ethyl-p-methylbenzenesulfonamide; N-Ethyl-p-toluenesulfonamide; N-Ethyl-p-tolylsulfonamide; N-Tosylethylamine; Santicizer 3; N-Ethyl-4-methyl-benzenesulfonamide; Ethyl toluenesulfonamide; Unipex 108; Uniplex 108; 4-Toluenesulfonamide, N-ethyl-; N-Ethyl-4-toluenesulfonamide; NSC 68803; N-ethyltoluene-4-sulphonamide .
Molecular Structure Analysis
The molecular structure of “N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of “N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide” is 199.270 . Other physical and chemical properties such as melting point, boiling point, density, etc., were not found in the available resources.Scientific Research Applications
Facile Synthesis for PET Radioligands
N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide derivatives have been studied for their potential as PET (Positron Emission Tomography) radioligands. A notable example includes the synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, demonstrating high selectivity and affinity for CB2 receptors over CB1 receptors. This synthesis approach highlights its application in developing new PET selective radioligands for imaging and studying CB2 receptors in vivo (Gao et al., 2014).
Endothelin Receptor Antagonists for Vasospasm Prevention
Research into the effectiveness of endothelin receptor antagonists for the prevention of subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm has shown promising results. Compounds such as Ro 47-0203 and bosentan have demonstrated significant reduction in vasospasm severity when administered orally, supporting their potential as specific treatments for SAH-induced vasospasm in humans (Zuccarello et al., 1996).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide groups have been explored for their applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them potent Type II photosensitizers suitable for PDT, highlighting their potential in developing new treatments for cancer (Pişkin et al., 2020).
Carbonic Anhydrase Inhibitors
N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase enzymes. These compounds show potent inhibition of both cytosolic human carbonic anhydrase I and II isoenzymes, suggesting their potential as therapeutic agents for conditions requiring the modulation of carbonic anhydrase activity (Gul et al., 2016).
properties
IUPAC Name |
N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-4-12-16(13,14)8-5-6-10(15-3)9(7-8)11-2/h5-7,11-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHFRQNRVQQGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide |
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